2-Aminocarbonylphenylboronic acid

Vue d'ensemble

Description

2-Aminocarbonylphenylboronic acid is a light yellow powder . It is a type of boronic acid and is used in organic chemical synthesis . It is also used as a reagent in the preparation of RIPK2 inhibitors for the treatment of inflammatory diseases .

Synthesis Analysis

Pinacol boronic esters, which include 2-Aminocarbonylphenylboronic acid, are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported .Molecular Structure Analysis

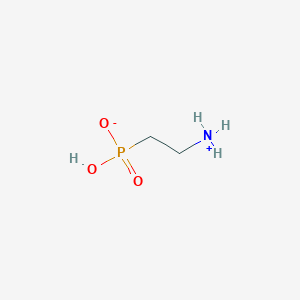

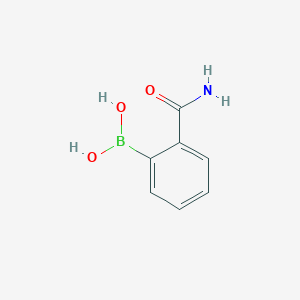

The empirical formula of 2-Aminocarbonylphenylboronic acid is C7H8BNO3 . Its molecular weight is 164.95 . The SMILES string representation of its structure is NC(=O)c1ccccc1B(O)O .Chemical Reactions Analysis

While specific chemical reactions involving 2-Aminocarbonylphenylboronic acid are not well-documented, boronic acids in general are known to be involved in various types of chemical reactions. For instance, they are used in Suzuki-Miyaura reactions for the synthesis of aryl-substituted oxabenzindoles and methanobenzindoles .Physical And Chemical Properties Analysis

2-Aminocarbonylphenylboronic acid is a light yellow powder . It has a density of 1.32±0.1 g/cm3 . Its melting point is 226-230℃ and its boiling point is 410.3±47.0℃ .Applications De Recherche Scientifique

Application in Glucose Sensing

Application Summary

2-Aminocarbonylphenylboronic acid is utilized in the development of glucose sensors due to its ability to form reversible covalent bonds with diols, which are present in sugars like glucose .

Methods of Application

The compound is often integrated into fluorescent probes or electrochemical sensors. In one approach, it is conjugated with carbon dots to create a fluorescent sensor that can detect glucose concentrations in blood .

Results

The fluorescent sensor shows a rapid response to glucose, reaching equilibrium within 10 minutes, and demonstrates a wide responsive linear range from 19.70 µM to 2.54 mM, which is suitable for serum glucose detection .

Application in Cell Labelling and Tracking

Application Summary

This compound is used for the selective labelling and tracking of live cells. It exploits the interaction with sialic acids present on cell surfaces, which contain diol groups .

Methods of Application

2-Aminocarbonylphenylboronic acid is conjugated with fluorescent dyes. The conjugates selectively bind to cell surface glycans, allowing for the visualization of cell movement and interactions .

Results

The labelled cells can be tracked over time using fluorescence microscopy, providing insights into cellular behavior and migration patterns.

Application in Protein Manipulation and Modification

Application Summary

The compound is used to modify proteins, particularly in the context of glycoproteins, to study their structure and function .

Methods of Application

It is employed to attach probes or tags to specific sites on proteins, often through the boronic acid’s affinity for diols in the glycan chains of glycoproteins .

Results

Such modifications have enabled researchers to investigate protein dynamics, interactions, and roles in various biological processes.

Application in Separation Technologies

Application Summary

2-Aminocarbonylphenylboronic acid is utilized in chromatographic techniques for the separation of complex mixtures, especially those containing sugars or glycoconjugates .

Methods of Application

The compound is functionalized onto chromatography columns, where it acts as an affinity ligand for diol-containing molecules, facilitating their separation from other components .

Results

This has improved the purity and yield of biologically relevant molecules in sample preparation and analysis.

Application in Therapeutics Development

Application Summary

Researchers are exploring the use of 2-Aminocarbonylphenylboronic acid in the design of new therapeutics, particularly for diseases related to aberrant glycosylation patterns .

Methods of Application

The compound is being investigated as a potential scaffold or moiety in drug molecules that can target specific glycan structures on diseased cells .

Results

Early-stage research suggests that such drugs could offer high specificity and reduced off-target effects.

Application in Electrophoresis of Glycated Molecules

Application Summary

The compound aids in the electrophoretic analysis of glycated proteins and other biomolecules, which is important in diabetes research .

Methods of Application

2-Aminocarbonylphenylboronic acid is used to modify electrophoresis gels, allowing for the differential migration of glycated versus non-glycated species .

Results

This application provides a method for the rapid and efficient analysis of glycation levels in biological samples.

Application in Insulin Release Systems

Application Summary

The compound is incorporated into materials that can control the release of insulin in response to glucose levels, offering a potential advancement in diabetes care .

Methods of Application

Polymers containing 2-Aminocarbonylphenylboronic acid are designed to respond to glucose by altering their structure and releasing insulin .

Results

These materials have shown promise in maintaining glucose homeostasis in model systems, with ongoing development for clinical applications.

These applications demonstrate the versatility of 2-Aminocarbonylphenylboronic acid in various scientific fields. The compound’s ability to interact with diols makes it a valuable tool in research and potential therapeutic applications. As with any scientific research, it’s important to consult the latest literature for the most current information and methodologies.

Application in Analytical Methods Development

Application Summary

This compound is used in the development of novel analytical methods for detecting various biomolecules, leveraging its affinity for diols .

Methods of Application

It is often used to functionalize surfaces or particles that can capture and detect target molecules in complex mixtures .

Results

The functionalized materials exhibit high binding affinity and capacity for target analytes, improving the sensitivity and selectivity of detection methods .

Application in Fluorescent Sensing

Application Summary

2-Aminocarbonylphenylboronic acid is used to create fluorescent sensors for rapid detection of glucose and other analytes in biological samples .

Methods of Application

The compound is combined with N, S-doped carbon dots to form a fluorescent sensor that responds quickly to changes in glucose concentration .

Results

The sensor demonstrates a wide responsive linear range suitable for serum glucose detection, with a response time as short as 10 minutes .

Application in Cross-Coupling Reactions

Application Summary

It serves as a reactant in various cross-coupling reactions, contributing to the synthesis of complex organic molecules .

Methods of Application

2-Aminocarbonylphenylboronic acid is involved in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions .

Results

These reactions lead to the synthesis of substituted pyrene derivatives, aryl-substituted oxabenzindoles, methanobenzindoles, and 2-aminoimidazole triazoles .

Application in Material Science

Application Summary

The compound is explored for its potential in creating smart materials that can interact with biological molecules .

Methods of Application

It is used to modify the surface of microparticles and polymers, which then can be employed in various material matrices .

Results

Such materials are designed to have tunable properties, enhancing their performance for engineering applications .

Application in Therapeutic Research

Application Summary

Researchers investigate the use of 2-Aminocarbonylphenylboronic acid in the development of new therapeutics .

Methods of Application

The compound’s ability to form reversible complexes with polyols is utilized in the design of drug molecules .

Results

This approach has the potential to interfere in signaling pathways, inhibit enzymes, and improve cell delivery systems .

Application in Carbohydrate Chemistry

Application Summary

2-Aminocarbonylphenylboronic acid plays a crucial role in carbohydrate chemistry, particularly in the analysis, separation, protection, and activation of carbohydrates .

Methods of Application

Its unique chemistry allows for the utilization in various areas, including biological labeling and protein manipulation .

Results

The interactions with diols enable the compound to be used effectively in the study and manipulation of glycan structures .

Safety And Hazards

2-Aminocarbonylphenylboronic acid is classified as Acute Tox. 4; Eye Irrit. 2A; H302, H319 . This means it is harmful if swallowed and causes serious eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and wearing personal protective equipment .

Orientations Futures

While specific future directions for 2-Aminocarbonylphenylboronic acid are not well-documented, boronic acids in general are being explored for their potential in various fields of organic synthesis .

Relevant Papers One relevant paper discusses the use of 2-Aminocarbonylphenylboronic acid as a “turn-on” ESIPT fluorescence probe . This suggests potential applications in fluorescence-based detection methods .

Propriétés

IUPAC Name |

(2-carbamoylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BNO3/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4,11-12H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBWJTKOVBMVJJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1C(=O)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372258 | |

| Record name | 2-Aminocarbonylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminocarbonylphenylboronic acid | |

CAS RN |

380430-54-6 | |

| Record name | 2-Aminocarbonylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-Aminocarbonylphenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.